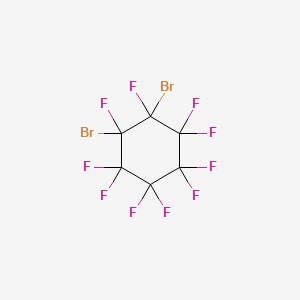
1,2-Dibromodecafluorocyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dibromo-1,2,3,3,4,4,5,5,6,6-decafluorocyclohexane is a halogenated cyclohexane derivative characterized by the presence of bromine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dibromo-1,2,3,3,4,4,5,5,6,6-decafluorocyclohexane typically involves the bromination and fluorination of cyclohexane derivatives. One common method is the dibromination of alkenes using reagents such as 1,3-dibromo-5,5-dimethylhydantoin under mild conditions . The fluorination can be achieved using reagents like Selectfluor or other fluorinating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of room-temperature ionic liquids as solvents can enhance the selectivity and yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dibromo-1,2,3,3,4,4,5,5,6,6-decafluorocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form partially or fully dehalogenated products.
Oxidation Reactions: Oxidative conditions can lead to the formation of more complex halogenated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions or amines can be used to replace bromine atoms.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
The major products formed from these reactions include partially fluorinated cyclohexanes, dehalogenated cyclohexanes, and various substituted derivatives depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
1,2-Dibromo-1,2,3,3,4,4,5,5,6,6-decafluorocyclohexane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex halogenated compounds.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Explored for its potential use in drug development, particularly in designing halogenated pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,2-dibromo-1,2,3,3,4,4,5,5,6,6-decafluorocyclohexane involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The presence of multiple halogen atoms allows for strong interactions with biological macromolecules, potentially affecting their structure and function. The pathways involved may include inhibition of enzyme activity or disruption of cellular membranes .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dibromo-3,4,5,6-tetrafluorobenzene: Another highly halogenated compound with similar properties but different structural configuration.
1,2-Dibromoethane: A simpler dibromo compound used in various industrial applications.
1,2-Dibromo-4,5-difluorobenzene: A related compound with fewer fluorine atoms and different reactivity.
Uniqueness
1,2-Dibromo-1,2,3,3,4,4,5,5,6,6-decafluorocyclohexane is unique due to its high degree of halogenation, which imparts exceptional chemical stability and reactivity. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and industrial applications .
Propiedades
Número CAS |
336-12-9 |
|---|---|
Fórmula molecular |
C6Br2F10 |
Peso molecular |
421.86 g/mol |
Nombre IUPAC |
1,2-dibromo-1,2,3,3,4,4,5,5,6,6-decafluorocyclohexane |
InChI |
InChI=1S/C6Br2F10/c7-1(9)2(8,10)4(13,14)6(17,18)5(15,16)3(1,11)12 |
Clave InChI |
UZFCMXAAGXJLNT-UHFFFAOYSA-N |
SMILES canónico |
C1(C(C(C(C(C1(F)F)(F)Br)(F)Br)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



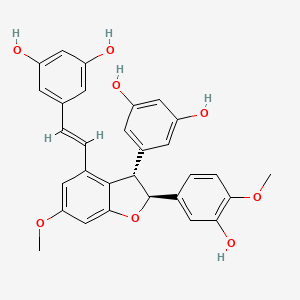

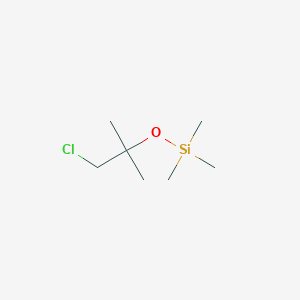

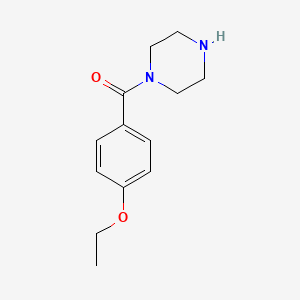
![4-(7-Chloro-8-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazineethanol](/img/structure/B13421320.png)
![[(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13421322.png)
![(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(12S)-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid;hydrate](/img/structure/B13421327.png)
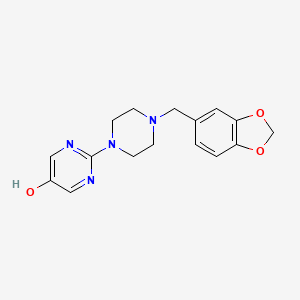
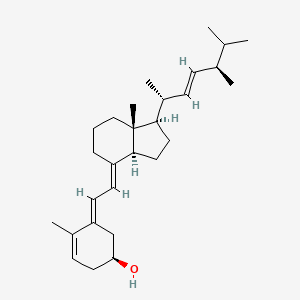


![1-Propanaminium, 3-[(carboxymethyl)[(tridecafluorohexyl)sulfonyl]amino]-N,N,N-trimethyl-, inner salt](/img/structure/B13421360.png)
